1-Benzyl-2-ethylpiperazine
Overview
Description
1-Benzyl-2-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .
Biochemical Pathways
These changes can have downstream effects on mood, behavior, and other physiological processes .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound can impact its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been studied for their antiproliferative activity in various tumor cell lines .
Cellular Effects
Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .
Molecular Mechanism
Reactions at the benzylic position, such as those that might occur with 1-Benzyl-2-ethylpiperazine, have been studied . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Dosage Effects in Animal Models
The dose-effect relationship is a major goal of clinical pharmacology and is crucial for understanding the therapeutic effects of a drug .
Metabolic Pathways
Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
The study of flow characteristics of light particle slurries, such as this compound, is important for determining the recommended flow velocity for safe and energy-saving transport .
Subcellular Localization
Subcellular localization prediction is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .
Properties
IUPAC Name |
1-benzyl-2-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXMSHPLCRYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656938 | |
Record name | 1-Benzyl-2-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031926-99-4 | |
Record name | 1-Benzyl-2-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.